molecular formula C18H15N5O B8612260 3-methyl-4-[2-(methylamino)quinazolin-6-yl]-7H-1,7-naphthyridin-8-one

3-methyl-4-[2-(methylamino)quinazolin-6-yl]-7H-1,7-naphthyridin-8-one

Cat. No.: B8612260
M. Wt: 317.3 g/mol
InChI Key: RMONLWHPZZIJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-4-[2-(methylamino)quinazolin-6-yl]-7H-1,7-naphthyridin-8-one is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-[2-(methylamino)quinazolin-6-yl]-7H-1,7-naphthyridin-8-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methylamino Group: The methylamino group is introduced via nucleophilic substitution reactions, often using methylamine as the nucleophile.

    Formation of the Naphthyridine Ring: The naphthyridine ring is formed through a series of condensation reactions involving suitable starting materials.

    Final Cyclization and Functionalization: The final step involves cyclization and functionalization to introduce the 3-methyl and 4-(2-(methylamino)quinazolin-6-yl) groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-[2-(methylamino)quinazolin-6-yl]-7H-1,7-naphthyridin-8-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methyl iodide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of alkylated quinazoline derivatives.

Scientific Research Applications

3-methyl-4-[2-(methylamino)quinazolin-6-yl]-7H-1,7-naphthyridin-8-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-methyl-4-[2-(methylamino)quinazolin-6-yl]-7H-1,7-naphthyridin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the biological pathway it regulates. This inhibition can lead to the suppression of cancer cell growth or other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(methylamino)quinazolin-6-yl)-1,7-naphthyridin-8(7H)-one
  • 3-methyl-4-(2-(amino)quinazolin-6-yl)-1,7-naphthyridin-8(7H)-one
  • 3-methyl-4-(2-(methylamino)quinazolin-6-yl)-1,7-naphthyridin-8(7H)-thione

Uniqueness

3-methyl-4-[2-(methylamino)quinazolin-6-yl]-7H-1,7-naphthyridin-8-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry.

Properties

Molecular Formula

C18H15N5O

Molecular Weight

317.3 g/mol

IUPAC Name

3-methyl-4-[2-(methylamino)quinazolin-6-yl]-7H-1,7-naphthyridin-8-one

InChI

InChI=1S/C18H15N5O/c1-10-8-21-16-13(5-6-20-17(16)24)15(10)11-3-4-14-12(7-11)9-22-18(19-2)23-14/h3-9H,1-2H3,(H,20,24)(H,19,22,23)

InChI Key

RMONLWHPZZIJDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=C1C3=CC4=CN=C(N=C4C=C3)NC)C=CNC2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7-(4-Methoxybenzyl)-3-methyl-4-(2-(methylamino)quinazolin-6-yl)-1,7-naphthyridin-8(7H)-one (0.900 g, 2.06 mmol) was taken in a clear microwave vial and treated with 14 ml of TFA and 1 ml of conc HCl. The vial was capped and heated in a Personal Chemistry SmithSynthesizer to 175° C. for 45 minutes. The volatiles were evaporated under reduced pressure and residual TFA/water was azeotroped with toluene. The residue was taken up in DCM/2M MeOH and loaded unto silica. The residue was purified by column chromatography on silica gel using a gradient of 3 to 12% MeOH in DCM to give 3-methyl-4-(2-(methylamino)quinazolin-6-yl)-1,7-naphthyridin-8(7H)-one as a yellow solid. MS (M+H)+ 318.
Name
7-(4-Methoxybenzyl)-3-methyl-4-(2-(methylamino)quinazolin-6-yl)-1,7-naphthyridin-8(7H)-one
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

7-(4-Methoxybenzyl)-3-methyl-4-(2-(methylamino)quinazolin-6-yl)-1,7-naphthyridin-8(7H)-one (0.900 g, 2.06 mmol) was taken in a clear microwave vial and treated with 14 ml of TFA and 1 ml of cone HCl. The vial was capped and heated in a Personal Chemistry SmithSynthesizer to 175° C. for 45 minutes. The volatiles were evaporated under reduced pressure and residual TFA/water was azeotroped with toluene. The residue was taken up in DCM/2M MeOH and loaded unto silica. The residue was purified by column chromatography on silica gel using a gradient of 3 to 12% MeOH in DCM to give 3-methyl-4-(2-(methylamino)quinazolin-6-yl)-1,7-naphthyridin-8(7H)-one as a yellow solid. MS(M+H)+ 318.
Name
7-(4-Methoxybenzyl)-3-methyl-4-(2-(methylamino)quinazolin-6-yl)-1,7-naphthyridin-8(7H)-one
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step Two
[Compound]
Name
cone
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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